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Compound of Interest

Compound Name: Dasatinib carbaldehyde

Cat. No.: B10854316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dasatinib, a potent tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment

of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic

leukemia (Ph+ ALL). Its efficacy lies in its ability to target the BCR-ABL fusion protein and the

SRC family of kinases. However, the clinical utility of kinase inhibitors is often nuanced by their

cross-reactivity profiles, which can lead to off-target effects or open avenues for therapeutic

polypharmacology. This guide provides a comparative analysis of Dasatinib and its synthesized

analogs, offering insights into their differential kinase selectivity and the experimental

methodologies used to determine their activity. While specific cross-reactivity studies on

Dasatinib carbaldehyde are not extensively available in public literature, this molecule is

recognized as a crucial chemical tool, serving as a binding moiety in the development of

Proteasome-Targeting Chimeras (PROTACs) for targeted protein degradation.

Kinase Selectivity Profiles: Dasatinib vs. Analogs
The development of Dasatinib analogs has been driven by the goal of enhancing potency,

improving selectivity, and overcoming resistance. By modifying the parent structure,

researchers have been able to modulate the interaction of the inhibitor with the ATP-binding

pocket of various kinases, thereby altering its cross-reactivity profile.

Below is a summary of the inhibitory activity (IC50) of Dasatinib and several of its amino acid

and fatty acid conjugates against key kinases. These modifications can influence the inhibitor's

interaction with regions outside the primary ATP-binding site, leading to altered selectivity.[1][2]
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Compound Target Kinase IC50 (nM)
Selectivity
Ratio (Csk/Src)

Selectivity
Ratio (Abl/Src)

Dasatinib c-Abl <0.78 18.9 2.1

c-Src <0.37

Csk 7

Dasatinib-L-

arginine (Das-R,

7)

c-Abl <0.45 >17.6 >1.8

c-Src <0.25

Csk 4.4

Dasatinib-C10

(18)
c-Src 35 91.4 -

Csk 3200

Dasatinib-

Glutamic acid

(Das-E, 15)

c-Abl - - 10.2

c-Src -

Dasatinib-

Cysteine (Das-C,

13)

c-Abl - - 10.3

c-Src -

Data synthesized from studies on Dasatinib-amino acid and Dasatinib-fatty acid conjugates.[1]

[2] The IC50 values represent the concentration of the inhibitor required to achieve 50%

inhibition of the kinase activity. Selectivity ratios are calculated from the IC50 values and

indicate the preference of the inhibitor for one kinase over another.

Off-Target Effects and Broader Kinase Inhibition
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Dasatinib is known to be a multi-targeted kinase inhibitor, binding to a range of tyrosine and

serine/threonine kinases beyond its primary targets.[3][4] This broad-spectrum activity can

contribute to both its therapeutic efficacy and its side-effect profile. Chemical proteomics

approaches have revealed that Dasatinib interacts with over 30 kinases, including major

regulators of the immune system.[3] In contrast, other BCR-ABL inhibitors like Imatinib and

Nilotinib exhibit more specific target profiles.[4]

One notable off-target effect of Dasatinib is its influence on bone homeostasis, where it has

been observed to increase trabecular bone area.[5] Furthermore, studies have identified the

Tec family kinases, Btk and Tec, as major binders of Dasatinib, with inhibition occurring at

nanomolar concentrations.[6]

Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust in vitro assays. A

common method is the in vitro kinase inhibition assay, which measures the ability of a

compound to block the enzymatic activity of a purified kinase.

General Protocol for In Vitro Kinase Inhibition Assay:
Preparation of Reagents:

Prepare a stock solution of the test compound (e.g., Dasatinib or its analog) in a suitable

solvent, typically DMSO.

Prepare a kinase reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and other

necessary co-factors.

Prepare solutions of the purified kinase enzyme and its specific substrate (a peptide or

protein).

Prepare an ATP solution at a concentration near the Km value for the specific kinase.

Assay Procedure:

Add the test compound at various concentrations to the wells of a microplate. Include a

vehicle control (DMSO) and a positive control (a known inhibitor).
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Add the kinase enzyme and substrate to the wells and pre-incubate to allow the inhibitor to

bind to the kinase.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

Stop the reaction by adding a stop solution (e.g., EDTA).

Detection of Kinase Activity:

Quantify the amount of phosphorylated substrate or the amount of ADP produced. Several

detection methods can be used, including:

Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the

incorporation of the radiolabel into the substrate.

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP

produced, which is proportional to kinase activity.[7]

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA): Using a phospho-specific antibody to

detect the phosphorylated substrate.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of the test compound

relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing a Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Kinase_Inhibition_Assays_Using_Celosin_J.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Prepare Inhibitor Dilutions

Add Inhibitor to Plate

Prepare Kinase & Substrate Mix

Add Kinase/Substrate Mix

Prepare ATP Solution

Initiate Reaction with ATP

Incubate

Stop Reaction

Detect Signal

Calculate % Inhibition

Determine IC50

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Signals

Kinase Targets

Downstream Pathways

Cellular Outcomes

Growth Factors

SRC Family Kinases c-KIT PDGFR

BCR-ABL (Oncogene)

c-ABL

RAS/MAPK Pathway PI3K/AKT Pathway STAT5 Pathway

Proliferation SurvivalMigration

Dasatinib

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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